(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene (10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene
Brand Name: Vulcanchem
CAS No.: 18671-37-9
VCID: VC0107208
InChI: InChI=1S/C17H28O/c1-15(2)9-6-10-16(3)13(15)8-11-17(4)14(16)7-5-12-18-17/h8,14H,5-7,9-12H2,1-4H3/t14-,16+,17?/m1/s1
SMILES: CC1(CCCC2(C1=CCC3(C2CCCO3)C)C)C
Molecular Formula: C17H28O
Molecular Weight: 248.41

(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene

CAS No.: 18671-37-9

Cat. No.: VC0107208

Molecular Formula: C17H28O

Molecular Weight: 248.41

* For research use only. Not for human or veterinary use.

(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene - 18671-37-9

Specification

CAS No. 18671-37-9
Molecular Formula C17H28O
Molecular Weight 248.41
IUPAC Name (10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene
Standard InChI InChI=1S/C17H28O/c1-15(2)9-6-10-16(3)13(15)8-11-17(4)14(16)7-5-12-18-17/h8,14H,5-7,9-12H2,1-4H3/t14-,16+,17?/m1/s1
Standard InChI Key IPUAJEKTYUPFEU-UMFITKPXSA-N
SMILES CC1(CCCC2(C1=CCC3(C2CCCO3)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator